molecular formula C18H23NO2 B1385496 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline CAS No. 1040693-63-7

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline

Cat. No.: B1385496
CAS No.: 1040693-63-7
M. Wt: 285.4 g/mol
InChI Key: INTOYRSGMPPMRV-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methylphenethylamine with 4-(2-methoxyethoxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline can be compared with similar compounds such as:

    4-(2-Methoxyethoxy)aniline: Lacks the 2-methylphenethyl group, resulting in different chemical and biological properties.

    N-(2-Methylphenethyl)aniline: Lacks the 2-methoxyethoxy group, affecting its solubility and reactivity.

    4-(2-Methoxyethoxy)-N-phenethylamine: Similar structure but without the methyl group on the phenethylamine, leading to different interactions and applications.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[2-(2-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-15-5-3-4-6-16(15)11-12-19-17-7-9-18(10-8-17)21-14-13-20-2/h3-10,19H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTOYRSGMPPMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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